4-Amino-5-(phenanthren-9-yl)pentan-1-ol
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Overview
Description
9-Phenanthrenepentanol,d-amino- is a compound with the molecular formula C19H21NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is notable for its applications in organic synthesis, material chemistry, and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenepentanol,d-amino- typically involves the functionalization of phenanthrene derivatives. One common method is the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various synthetic routes . For example, the O2-mediated transformation of 9-phenanthrenol can lead to the formation of phenanthrenyl ketal and 9-fluorenones .
Industrial Production Methods: Industrial production of 9-Phenanthrenepentanol,d-amino- often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes the regioselective functionalization of phenanthrene derivatives to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions: 9-Phenanthrenepentanol,d-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 9-phenanthrenol can lead to the formation of ketal structures .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like O2 and reducing agents for specific transformations. The reaction conditions often involve controlled temperatures and specific catalysts to achieve high yields .
Major Products Formed: The major products formed from these reactions include phenanthrenyl ketal and 9-fluorenones, which are valuable intermediates in organic synthesis .
Scientific Research Applications
9-Phenanthrenepentanol,d-amino- has a wide range of applications in scientific research. It is used in organic synthesis for the preparation of complex molecules. In material chemistry, it serves as a precursor for the synthesis of advanced materials. In pharmaceutical chemistry, it is explored for its potential therapeutic properties .
Mechanism of Action
The mechanism of action of 9-Phenanthrenepentanol,d-amino- involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand to study the binding interactions within the active site of enzymes like CYP (eryF) . This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-Phenanthrenepentanol,d-amino- include 9-aminophenanthrene and other phenanthrene derivatives .
Uniqueness: What sets 9-Phenanthrenepentanol,d-amino- apart is its specific functional groups, which allow for unique regioselective functionalization and diverse applications in various fields of chemistry and biology .
Properties
CAS No. |
19893-74-4 |
---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-amino-5-phenanthren-9-ylpentan-1-ol |
InChI |
InChI=1S/C19H21NO/c20-16(7-5-11-21)13-15-12-14-6-1-2-8-17(14)19-10-4-3-9-18(15)19/h1-4,6,8-10,12,16,21H,5,7,11,13,20H2 |
InChI Key |
MEFNLVKYGCLFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(CCCO)N |
Origin of Product |
United States |
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